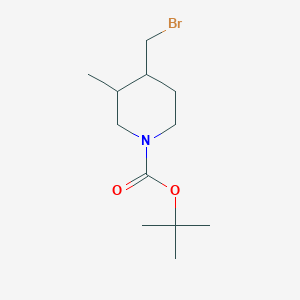

Tert-butyl 4-(bromomethyl)-3-methylpiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-(bromomethyl)-3-methylpiperidine-1-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The tert-butyl group provides steric protection, which is useful in various chemical reactions, and the bromomethyl group is a functional handle that can be used for further transformations.

Synthesis Analysis

The synthesis of tert-butyl piperidine derivatives has been explored in several studies. For instance, tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate is synthesized through a route involving Boc anhydride protection, oxidation, and reduction, which provides a reference for the synthesis of CDK9 inhibitors and Ibrutinib . Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is synthesized from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions, yielding up to 71.4% . These methods highlight the versatility of tert-butyl piperidine derivatives in synthesizing small molecule anticancer drugs.

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine derivatives has been studied using various techniques. X-ray crystallography has been used to determine the eclipsed ground-state conformations of the tert-butyl-X bond in N-tert-butoxy- and N-neopentyl-2,2,6,6-tetramethylpiperidine . Additionally, the crystal and molecular structure of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives have been determined, revealing that bulky substituents hinder the formation of intermolecular hydrogen bonds . Density functional theory (DFT) has also been employed to optimize molecular structures and study molecular electrostatic potential and frontier molecular orbitals .

Chemical Reactions Analysis

The tert-butyl piperidine derivatives undergo various chemical reactions. Stereoselective syntheses have been reported, such as the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, which proceed through reactions with L-selectride and the Mitsunobu reaction . These reactions demonstrate the ability to control stereochemistry in the synthesis of piperidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine derivatives are influenced by their molecular structure. The presence of bulky substituents affects the solubility and reactivity of these compounds. For example, the IR spectra of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives indicate the contribution of non-chair forms stabilized by intramolecular hydrogen bonds . The synthesis and characterization of these compounds, including NMR, MS, and FT-IR techniques, provide insights into their properties and potential applications in pharmaceuticals .

Safety and Hazards

Mécanisme D'action

Target of Action

Brominated compounds like this are often used in organic synthesis, where they can act as electrophiles in reactions with various nucleophiles .

Mode of Action

Tert-butyl 4-(bromomethyl)-3-methylpiperidine-1-carboxylate likely acts through a nucleophilic substitution mechanism. The bromomethyl group is susceptible to attack by nucleophiles, leading to the substitution of the bromine atom . This can result in the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

Brominated compounds are often involved in cross-coupling reactions such as the suzuki-miyaura coupling , which is a key method for forming carbon-carbon bonds in organic synthesis .

Result of Action

The molecular and cellular effects of this compound are largely dependent on the specific reaction conditions and the nucleophiles it encounters. In general, its action results in the formation of new organic compounds through the substitution of its bromomethyl group .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of a suitable nucleophile, the reaction temperature, and the solvent used . Additionally, safety data sheets indicate that it should be kept away from heat and sources of ignition due to its potential flammability .

Propriétés

IUPAC Name |

tert-butyl 4-(bromomethyl)-3-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrNO2/c1-9-8-14(6-5-10(9)7-13)11(15)16-12(2,3)4/h9-10H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJVWWMRIFCFID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1CBr)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-adamantyl-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B3018307.png)

![2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B3018309.png)

![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3018314.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B3018322.png)

![(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B3018324.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-chloro-2-cyclopropylpyrimidine-4-carboxamide;hydrochloride](/img/structure/B3018325.png)

![5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B3018327.png)